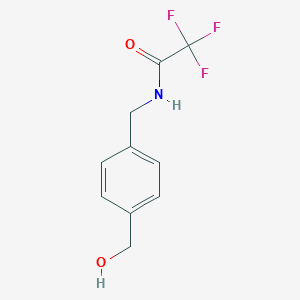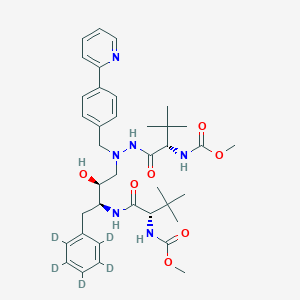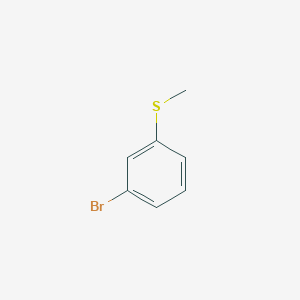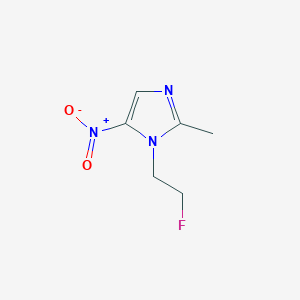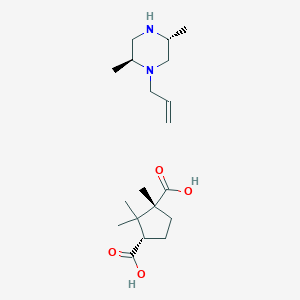
2-Hydroxy-1-methylthioindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-methylthioindane, also known as 2-MeS-1-OH-Ind, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively in recent years, and its unique properties have led to a growing interest in its potential uses.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methylthioindanend is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to have a neuroprotective effect, which may be due to its ability to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
Studies have shown that 2-Hydroxy-1-methylthioindanend has a number of biochemical and physiological effects, including the inhibition of the production of nitric oxide and the reduction of oxidative stress. This compound has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydroxy-1-methylthioindanend in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 2-Hydroxy-1-methylthioindanend, including further studies on its anti-inflammatory and antioxidant properties, as well as its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-Hydroxy-1-methylthioindanend involves the reaction of 2-chloro-1-methylthioindane with sodium hydroxide in the presence of ethanol. This reaction results in the formation of 2-Hydroxy-1-methylthioindanend as a white solid with a melting point of 160-162°C.
Scientific Research Applications
2-Hydroxy-1-methylthioindanend has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer.
properties
CAS RN |
101020-62-6 |
|---|---|
Product Name |
2-Hydroxy-1-methylthioindane |
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-methylsulfanyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12OS/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3 |
InChI Key |
IXADDFRHAWPXPL-UHFFFAOYSA-N |
SMILES |
CSC1C(CC2=CC=CC=C12)O |
Canonical SMILES |
CSC1C(CC2=CC=CC=C12)O |
synonyms |
2-hydroxy-1-methylthioindane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

